N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is a complex organic compound that features a thiadiazole ring, a naphthalene moiety, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with naphthalene-1-carboxylic acid to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitrophenoxy group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetohydrazonoyl bromide: Another compound with a nitrophenyl group, used in the synthesis of thiadiazole derivatives.
5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione: A compound with a similar nitrophenoxy group, used as an inhibitor in cancer research.
Uniqueness
N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is unique due to its combination of a thiadiazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H14N4O4S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H14N4O4S/c25-19(17-7-3-5-13-4-1-2-6-16(13)17)21-20-23-22-18(29-20)12-28-15-10-8-14(9-11-15)24(26)27/h1-11H,12H2,(H,21,23,25) |
InChI Key |
CBGQLWGFGXXAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.